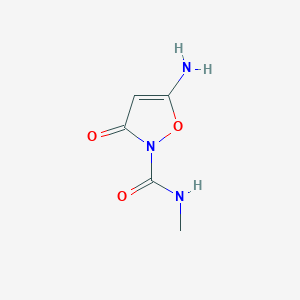
(4-Bromo-2-methyl-6-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-methyl-6-nitrophenyl)methanamine is an aromatic amine compound with the molecular formula C8H9BrN2O2. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group on a benzene ring, along with a methanamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanamine typically involves the nitration of 4-bromo-2-methylphenylmethanamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 4-bromo-2-methylphenol. The phenol is first converted to the corresponding amine via a series of reactions including bromination, nitration, and reduction steps. The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methyl-6-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use sodium hydroxide or sodium methoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (4-Bromo-2-methyl-6-aminophenyl)methanamine.
Substitution: Formation of (4-Hydroxy-2-methyl-6-nitrophenyl)methanamine or (4-Alkoxy-2-methyl-6-nitrophenyl)methanamine.
Scientific Research Applications
(4-Bromo-2-methyl-6-nitrophenyl)methanamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceutical drugs targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methyl-6-nitrophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-6-nitroaniline
- 2-Bromo-4-methyl-6-nitrophenol
- (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride
Uniqueness
(4-Bromo-2-methyl-6-nitrophenyl)methanamine is unique due to the presence of both a nitro group and a methanamine group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(4-bromo-2-methyl-6-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,4,10H2,1H3 |
InChI Key |
GVBRYTMNOQBXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)


![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)





![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
